

Ethyl 2-cyano-3-methylhex-2-enoate molecular structure

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Compound of Interest

Compound Name: Ethyl 2-cyano-3-methylhex-2-enoate

Cat. No.: B1608715

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An In-depth Technical Guide on Ethyl 2-cyano-3-methylhex-2-enoate

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **Ethyl 2-cyano-3-methylhex-2-enoate**. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Molecular Identity and Physicochemical Properties

Ethyl 2-cyano-3-methylhex-2-enoate, with the CAS number 759-54-6, is an α,β -unsaturated ester.^[1] Its structure incorporates a nitrile and an ethyl ester group, making it a versatile intermediate in organic synthesis. The most commonly cited isomer is the (E)-configuration.^[1]^[2]

Table 1: Physicochemical Properties of Ethyl (E)-2-cyano-3-methylhex-2-enoate

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₅ NO ₂	[2][3]
Molecular Weight	181.23 g/mol	[1][2]
IUPAC Name	ethyl (E)-2-cyano-3-methylhex-2-enoate	[1]
CAS Number	759-54-6	[1]
Monoisotopic Mass	181.110278721 Da	[1][3]
Canonical SMILES	<chem>CCC/C(=C(\C#N)/C(=O)OCC)/C</chem>	[1][2]
InChIKey	WSQKZATUBMGUQX-CMDGGOBGSA-N	[1][2]
XlogP3 (Predicted)	2.8	[1][3]
Boiling Point (Predicted)	138-139 °C at 19 Torr	[4]

Molecular Structure and Stereochemistry

The molecule features a carbon-carbon double bond at the C2 position. The substitution pattern around this double bond gives rise to geometric isomerism (E/Z). The IUPAC name explicitly denotes the (E)-isomer, where the higher priority groups on each carbon of the double bond (the propyl group on C3 and the cyano-ester moiety on C2) are on opposite sides.

Spectroscopic Data

Detailed experimental spectroscopic data for **Ethyl 2-cyano-3-methylhex-2-enoate** are not readily available in public repositories. However, expected spectral characteristics can be inferred from its structure, and predicted data can be utilized for analysis.

Mass Spectrometry (Predicted)

Predicted mass spectrometry data provides likely adducts and their collision cross-section values, which are useful for identification in mass spectrometry-based experiments.

Table 2: Predicted Mass Spectrometry Data

Adduct	m/z	Predicted CCS (\AA^2)
$[\text{M}+\text{H}]^+$	182.11756	141.6
$[\text{M}+\text{Na}]^+$	204.09950	149.2
$[\text{M}-\text{H}]^-$	180.10300	142.2
$[\text{M}+\text{NH}_4]^+$	199.14410	159.7
$[\text{M}]^+$	181.10973	138.6

Data sourced from
PubChemLite, calculated using
CCSbase.[\[3\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy (Expected)

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl ester group (a quartet around 4.2 ppm and a triplet around 1.3 ppm). The protons of the propyl group attached to the double bond would appear as a triplet, a sextet, and a triplet in the upfield region (approx. 0.9-2.5 ppm). The methyl group at the C3 position would present as a singlet in the vinylic methyl region (approx. 2.0-2.4 ppm).
- ^{13}C NMR: The carbon NMR spectrum would be characterized by signals for the nitrile carbon ($\text{C}\equiv\text{N}$) around 115-120 ppm and the ester carbonyl carbon ($\text{C}=\text{O}$) around 160-165 ppm. The two carbons of the double bond (C2 and C3) would resonate in the 100-160 ppm range. The remaining aliphatic carbons of the ethyl and propyl groups would appear in the upfield region (< 70 ppm).

Infrared (IR) Spectroscopy (Expected)

Based on its functional groups, the IR spectrum would exhibit characteristic absorption bands:

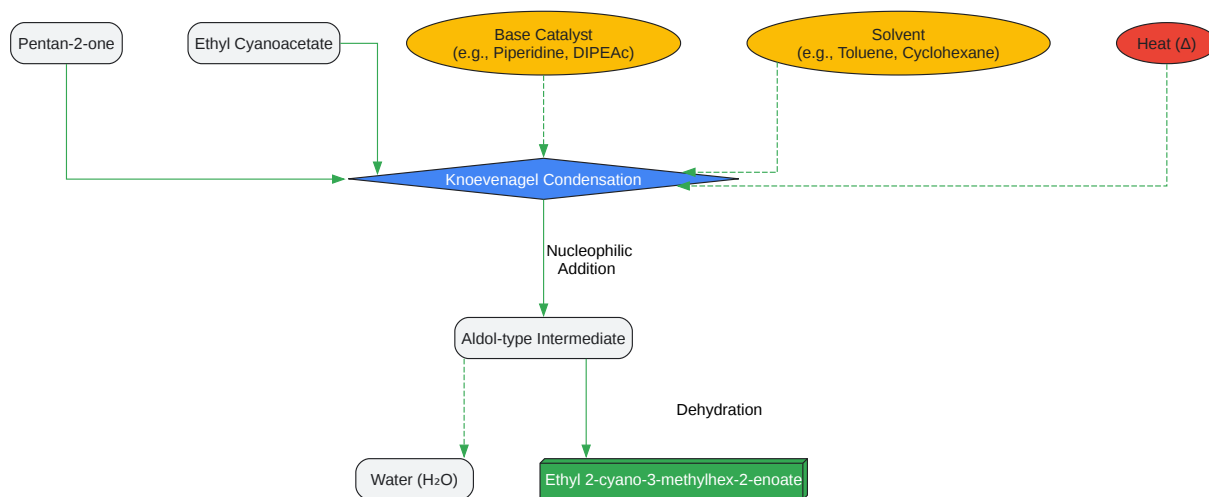
- A strong, sharp peak around $2220\text{-}2230\text{ cm}^{-1}$ corresponding to the $\text{C}\equiv\text{N}$ (nitrile) stretch.

- A strong absorption band around 1720-1730 cm^{-1} for the C=O (ester carbonyl) stretch.
- A band in the region of 1620-1640 cm^{-1} for the C=C double bond stretch.
- C-H stretching bands for the aliphatic groups just below 3000 cm^{-1} .

Synthesis of Ethyl 2-cyano-3-methylhex-2-enoate

The primary synthetic route to this class of compounds is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound (in this case, ethyl cyanoacetate) with a ketone or aldehyde.^{[5][6]} For the synthesis of **Ethyl 2-cyano-3-methylhex-2-enoate**, the reactants are pentan-2-one and ethyl cyanoacetate.

The general mechanism involves the deprotonation of ethyl cyanoacetate by a base to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of pentan-2-one. The resulting intermediate subsequently undergoes dehydration to yield the final α,β -unsaturated product.



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References

- 1. Ethyl 2-cyano-3-methylhex-2-enoate | C₁₀H₁₅NO₂ | CID 3034647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]
- 3. PubChemLite - Ethyl 2-cyano-3-methylhex-2-enoate (C₁₀H₁₅NO₂) [pubchemlite.lcsb.uni.lu]
- 4. ethyl 2-cyano-3-methylhex-2-enoate | 759-54-6 [amp.chemicalbook.com]
- 5. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 6. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α -Cyanoacrylates and α -Cyanoacrylonitriles [organic-chemistry.org]
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